![molecular formula C20H17ClN2O3 B2858867 1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide CAS No. 1423236-42-3](/img/structure/B2858867.png)
1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide
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Description
This compound is a complex organic molecule that has been studied for its potential antibacterial properties . It combines sulfonamide and benzodioxane fragments in its framework . The molecule has a molecular weight of 368.82.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new sulfonamides amalgamated with 1,4-benzodioxane heterocycle have been synthesized to act as antibacterial agents . The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Future Directions
properties
IUPAC Name |
1-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-23(12-13-6-7-17-18(10-13)26-9-8-25-17)20(24)16-11-14-4-2-3-5-15(14)19(21)22-16/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKACFQYADXQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=CC4=CC=CC=C4C(=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide |
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